

Application Notes and Protocols for 7-Oxodecanoyl-CoA in Lipidomics Research

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Compound of Interest

Compound Name: 7-Oxodecanoyl-CoA

Cat. No.: B15547242

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established protocols specifically for **7-Oxodecanoyl-CoA** are limited in the current scientific literature. The following application notes and protocols are based on established methodologies for the analysis of medium-chain acyl-CoAs and related keto-acyl-CoAs. These should serve as a foundational guide, and researchers should anticipate the need for method optimization for the specific analysis of **7-Oxodecanoyl-CoA**.

Introduction

7-Oxodecanoyl-CoA is a putative medium-chain keto-acyl-coenzyme A. As an acyl-CoA, it is presumed to be an intermediate in fatty acid metabolism. The analysis of specific acyl-CoA species is critical in lipidomics research to understand metabolic flux, enzyme activity, and the regulation of cellular processes. Dysregulation of acyl-CoA metabolism has been implicated in various diseases, making these molecules potential biomarkers and therapeutic targets. These notes provide a framework for the investigation of **7-Oxodecanoyl-CoA** in a research setting.

Potential Applications in Lipidomics Research

- **Metabolic Pathway Analysis:** The quantification of **7-Oxodecanoyl-CoA** can provide insights into novel or alternative pathways of fatty acid oxidation or biosynthesis. Its presence and concentration may vary under different physiological or pathological conditions.

- **Biomarker Discovery:** Altered levels of **7-Oxodecanoyl-CoA** in biological samples (e.g., plasma, tissues) could serve as a potential biomarker for metabolic disorders.
- **Enzyme Activity Assays:** **7-Oxodecanoyl-CoA** can be used as a substrate to identify and characterize enzymes involved in its synthesis or degradation.
- **Drug Development:** Understanding the metabolic pathways involving **7-Oxodecanoyl-CoA** may reveal novel targets for therapeutic intervention in metabolic diseases.

Experimental Protocols

Sample Preparation for Acyl-CoA Analysis from Biological Samples

This protocol is adapted from established methods for the extraction of short- to medium-chain acyl-CoAs from tissues or cells.^[1]

Materials:

- Biological sample (e.g., cell pellet, tissue homogenate)
- Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)^[2]
- Internal standard (e.g., ¹³C-labeled acyl-CoA of similar chain length)
- Ice-cold 50 mM ammonium acetate buffer (pH 6.8)^[1]
- Acetonitrile (ACN)
- Methanol (MeOH)
- Microcentrifuge tubes
- Homogenizer (for tissue samples)
- Centrifuge

Procedure:

- Homogenization (for tissue): Weigh the frozen tissue and homogenize in 10 volumes of ice-cold 10% TCA.
- Lysis (for cells): Resuspend the cell pellet in ice-cold 10% TCA.
- Internal Standard Spiking: Add the internal standard to the homogenate/lysate.
- Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes to precipitate proteins.
- Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
- Solid Phase Extraction (SPE) (Optional but Recommended): To purify and concentrate the acyl-CoAs, use a C18 SPE cartridge.
 - Condition the cartridge with 1 mL of MeOH followed by 1 mL of water.
 - Load the supernatant onto the cartridge.
 - Wash the cartridge with 1 mL of water to remove salts and polar contaminants.
 - Elute the acyl-CoAs with 1 mL of MeOH containing 25 mM ammonium acetate.
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 50-100 µL) of 50 mM ammonium acetate buffer (pH 6.8) for LC-MS/MS analysis.^[1]

Quantification of 7-Oxodecanoyl-CoA by LC-MS/MS

This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of medium-chain acyl-CoAs.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

- Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

LC Conditions:

- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m) is suitable for separating medium-chain acyl-CoAs.
- Mobile Phase A: Water with 10 mM ammonium acetate (pH 8.5, adjusted with ammonium hydroxide).[\[1\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)
- Gradient:
 - 0-2 min: 2% B
 - 2-10 min: 2-98% B (linear gradient)
 - 10-12 min: 98% B
 - 12.1-15 min: 2% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5-10 μ L

MS/MS Conditions (Illustrative):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C

- Collision Gas: Argon
- Multiple Reaction Monitoring (MRM) Transitions: The most common fragmentation of acyl-CoAs is the neutral loss of the adenosine diphosphate moiety.[3] For **7-Oxodecanoyl-CoA** (C₃₁H₅₀N₇O₁₈P₃S), the precursor ion ([M+H]⁺) would be m/z 922.2. A characteristic product ion would result from the loss of the CoA moiety. The exact masses and transitions would need to be determined experimentally using a synthesized standard.

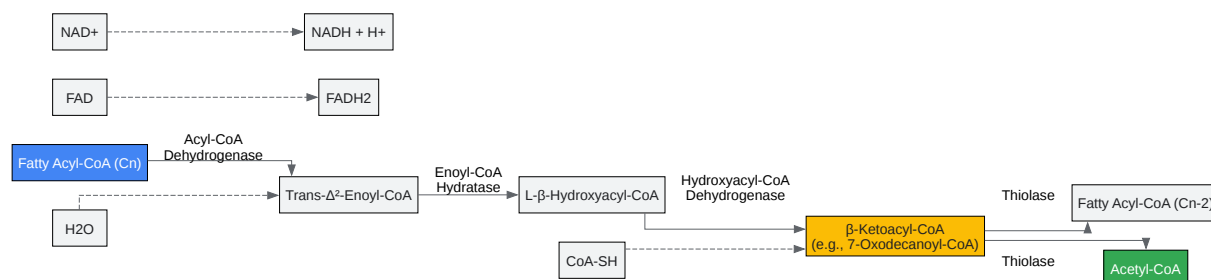
Data Presentation

Table 1: Illustrative LC-MS/MS Parameters for Medium-Chain Acyl-CoA Analysis. Note: These values are examples and must be optimized for **7-Oxodecanoyl-CoA**.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
7-Oxodecanoyl-CoA (Predicted)	922.2	To be determined	To be determined
Octanoyl-CoA (C8)	894.2	387.1	35
Decanoyl-CoA (C10)	922.2	415.1	35
Dodecanoyl-CoA (C12)	950.3	443.1	35
Internal Standard (e.g., ¹³ C ₈ -Octanoyl-CoA)	902.2	395.1	35

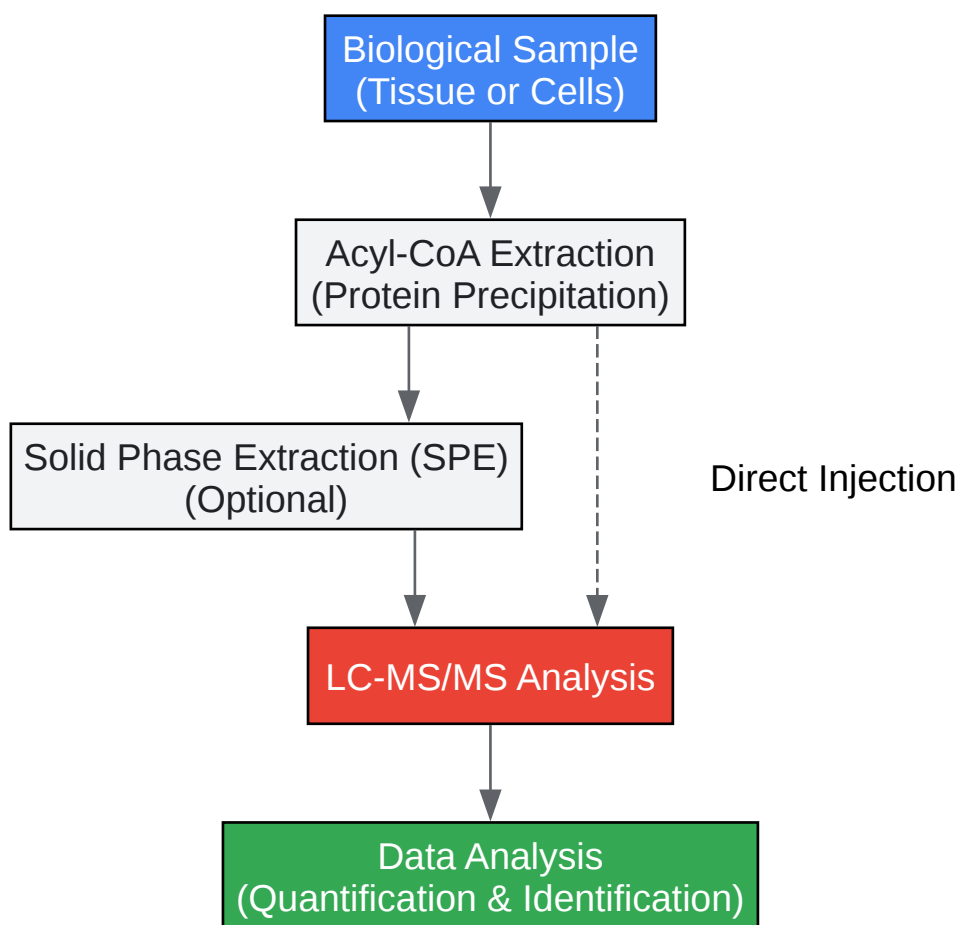
Visualizations

Signaling Pathways and Workflows



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Caption: Generalized pathway of fatty acid β -oxidation.



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